Pbrm1-BD2-IN-6
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Overview
Description
Pbrm1-BD2-IN-6 is a potent inhibitor of the bromodomain-containing protein PBRM1, which is a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in inhibiting the proliferation of cancer cells that depend on PBRM1 . PBRM1 is known to play a crucial role in chromatin remodeling and gene expression regulation, making it a valuable target for cancer research .
Preparation Methods
The synthesis of Pbrm1-BD2-IN-6 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Pbrm1-BD2-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Pbrm1-BD2-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
Pbrm1-BD2-IN-6 exerts its effects by inhibiting the bromodomain of PBRM1, which is responsible for recognizing acetylated histone peptides. By binding to the bromodomain, the compound prevents PBRM1 from interacting with chromatin, thereby disrupting its role in chromatin remodeling and gene expression regulation . This inhibition leads to the suppression of cancer cell proliferation and other cellular processes dependent on PBRM1 .
Comparison with Similar Compounds
Pbrm1-BD2-IN-6 is unique in its high selectivity and potency for the bromodomain of PBRM1. Similar compounds include:
Compound 26: This compound also targets the bromodomain of PBRM1 but has a broader selectivity profile, affecting multiple bromodomains.
Other Bromodomain Inhibitors: Compounds targeting bromodomains in proteins such as BRD2, BRD3, and BRD4 have been studied, but this compound is distinct in its specificity for PBRM1.
This compound stands out due to its high specificity and potential for therapeutic applications in PBRM1-dependent cancers .
Properties
Molecular Formula |
C16H15ClN2O |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
5-chloro-2-(2,3-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H15ClN2O/c1-9-5-3-6-11(10(9)2)15-18-13-8-4-7-12(17)14(13)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |
InChI Key |
VQRNXAWCBAQDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2)C |
Origin of Product |
United States |
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